![molecular formula C38H38O16 B1247609 Phomoxanthone B](/img/structure/B1247609.png)
Phomoxanthone B
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Overview
Description
Phomoxanthone B is a member of the class of xanthones that is a dimer isolated from Phomopsis. It exhibits cytotoxic, antimalarial and antitubercular activities. It has a role as a metabolite, an antimalarial, an antineoplastic agent and an antitubercular agent. It is an acetate ester, a biaryl, a member of phenols and a member of xanthones.
Scientific Research Applications
Antimalarial and Antitubercular Activities
Phomoxanthone B, along with Phomoxanthone A, isolated from the endophytic fungus Phomopsis sp., has exhibited significant in vitro antimalarial and antitubercular activities. These findings suggest its potential as a therapeutic agent in the treatment of malaria and tuberculosis (Isaka et al., 2001).
Protein Tyrosine Phosphatase Inhibition
Research has shown that Phomoxanthone B acts as a noncompetitive inhibitor of SHP2 and PTP1B and a competitive inhibitor of SHP1. This inhibition is significant as it affects key enzymes involved in cell signaling, suggesting its potential in cancer treatment and tumor immunotherapy (Yang et al., 2020).
Targeting ATP Synthase
Studies have identified mitochondrial ATP synthase as a likely target of Phomoxanthone B. This interaction leads to the inhibition of ATP synthase, indicating its potential use in anti-cancer therapy (Ali et al., 2022).
Anticancer Activities
Phomoxanthone B has been found to exhibit strong pro-apoptotic activity against human cancer cell lines, including breast cancer MCF7 cells. It was found to inhibit cell proliferation, migration, and invasion, and induce apoptosis, making it a promising compound for anticancer therapy (Chen et al., 2020).
Potential Antimicrobial and Antiparasitic Effects
Phomoxanthone B has shown antimicrobial activities against various bacteria and pronounced inhibitory effects against parasites, indicating its potential as an antimicrobial and antiparasitic agent (Ramos et al., 2022).
properties
Product Name |
Phomoxanthone B |
---|---|
Molecular Formula |
C38H38O16 |
Molecular Weight |
750.7 g/mol |
IUPAC Name |
[(3R,4R,4aR)-7-[(5R,6R,10aR)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate |
InChI |
InChI=1S/C38H38O16/c1-15-11-25(45)30-33(48)28-26(53-37(30,13-49-17(3)39)35(15)51-19(5)41)10-8-21(31(28)46)22-7-9-23(43)27-32(47)29-24(44)12-16(2)36(52-20(6)42)38(29,54-34(22)27)14-50-18(4)40/h7-10,15-16,35-36,43,46-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m1/s1 |
InChI Key |
RWPGIQJRECCQEK-ACMZUNAXSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@H]([C@]6(O5)COC(=O)C)OC(=O)C)C)O)O[C@@]2([C@@H]1OC(=O)C)COC(=O)C)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)OC2(C1OC(=O)C)COC(=O)C)O |
synonyms |
phomo-xanthone B phomoxanthone B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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